molecular formula C10H21N3O4 B14917761 N6-(L-threonyl)-L-lysine

N6-(L-threonyl)-L-lysine

Cat. No.: B14917761
M. Wt: 247.29 g/mol
InChI Key: KBBSTKRMTXZXBS-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-6-((2S,3R)-2-amino-3-hydroxybutanamido)hexanoic acid is a chiral amino acid derivative. This compound is notable for its stereochemistry, which includes two chiral centers, making it an important molecule in the study of stereoisomerism and enantioselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-6-((2S,3R)-2-amino-3-hydroxybutanamido)hexanoic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of enantioselective synthesis starting from chiral precursors. For example, the synthesis might involve the regio- and stereoselective hydrobromolysis of β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation and intramolecular cyclization to form oxazolidinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale enantioselective synthesis using chiral catalysts or biocatalysts to ensure high yield and purity. The use of biocatalysts, such as enzymes, can be particularly effective in achieving the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-6-((2S,3R)-2-amino-3-hydroxybutanamido)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(S)-2-Amino-6-((2S,3R)-2-amino-3-hydroxybutanamido)hexanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-6-((2S,3R)-2-amino-3-hydroxybutanamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-4-((2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl)mercapto-butyric acid
  • (2S,3R)-3-amino-2-hydroxydecanoic acid

Uniqueness

(S)-2-Amino-6-((2S,3R)-2-amino-3-hydroxybutanamido)hexanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with enzymes and receptors makes it valuable in drug design and biochemical studies .

Properties

Molecular Formula

C10H21N3O4

Molecular Weight

247.29 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C10H21N3O4/c1-6(14)8(12)9(15)13-5-3-2-4-7(11)10(16)17/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+,8+/m1/s1

InChI Key

KBBSTKRMTXZXBS-CSMHCCOUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N)O

Canonical SMILES

CC(C(C(=O)NCCCCC(C(=O)O)N)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.